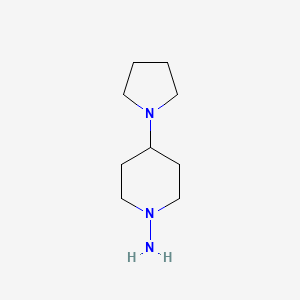

4-(Pyrrolidin-1-yl)piperidin-1-amine

Description

4-(Pyrrolidin-1-yl)piperidin-1-amine is a bicyclic amine compound featuring a piperidine ring substituted at the 4-position with a pyrrolidine moiety and an amine group at the 1-position. Piperidine derivatives are widely studied for their ability to modulate biological targets, including receptors and enzymes, due to their conformational flexibility and basic amine functionality .

Properties

Molecular Formula |

C9H19N3 |

|---|---|

Molecular Weight |

169.27 g/mol |

IUPAC Name |

4-pyrrolidin-1-ylpiperidin-1-amine |

InChI |

InChI=1S/C9H19N3/c10-12-7-3-9(4-8-12)11-5-1-2-6-11/h9H,1-8,10H2 |

InChI Key |

NZCPIRIERNKGRE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2CCN(CC2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural and Functional Insights:

Core Ring Systems :

- The target compound’s piperidine-pyrrolidine fusion offers a unique spatial arrangement compared to pyrimidine - or pyridine -based analogs. This may influence binding to hydrophobic pockets in proteins .

- Piperazine derivatives (e.g., 3-(4-Methylpiperazin-1-yl)pyridin-2-amine) exhibit enhanced solubility and CNS penetration due to the additional nitrogen .

Acetylated amines (e.g., 1-Acetylpiperidin-4-amine) demonstrate improved pharmacokinetic profiles by reducing first-pass metabolism .

Applications: Pyrimidine-linked piperidines (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) are associated with antimicrobial and anticancer activities, leveraging pyrimidine’s role in nucleic acid analogs . 4-Anilino-1-Boc-piperidine serves as a critical intermediate in opioid synthesis, highlighting the importance of amine protection strategies .

Research Findings and Data Gaps

- Biological Data : Direct activity data for the target compound are absent, though related compounds show promise in CNS disorders and infectious diseases. For example, pyrimidine-piperidine hybrids inhibit bacterial DNA gyrase .

- Safety Profiles : While 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (a pyridine analog) has documented safety protocols, the target compound’s toxicity remains unstudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.